![molecular formula C7H5BClNO2 B13938161 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol is a chemical compound with the molecular formula C7H5BClNO2 and a molecular weight of 181.38 g/mol . This compound belongs to the class of organoboron compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol typically involves the reaction of appropriate boronic acid derivatives with chloro-substituted benzene rings under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, amines, and substituted benzene derivatives . These products have significant applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with enzymes and proteins, thereby modulating their activity . It can also participate in redox reactions, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol include other organoboron compounds, such as:
Boronic acids: These compounds have similar reactivity and are used in similar applications.
Oxazaborolidines: These compounds share structural similarities and are used as catalysts in asymmetric synthesis.
Uniqueness
What sets this compound apart is its unique combination of a chloro-substituted benzene ring and an oxazaborinin moiety . This structure imparts specific reactivity and properties that make it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H5BClNO2 |
|---|---|
Peso molecular |
181.38 g/mol |
Nombre IUPAC |
7-chloro-1-hydroxy-2,3,1-benzoxazaborinine |
InChI |
InChI=1S/C7H5BClNO2/c9-6-2-1-5-4-10-12-8(11)7(5)3-6/h1-4,11H |
Clave InChI |
ODBKUFKURLYSEB-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC(=C2)Cl)C=NO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


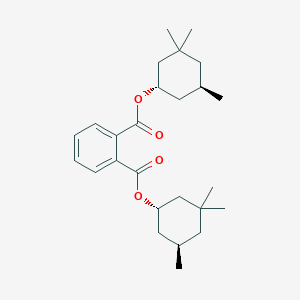
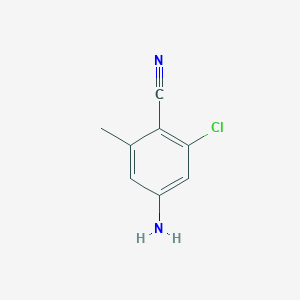
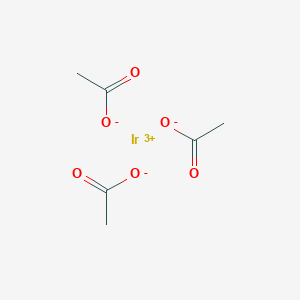
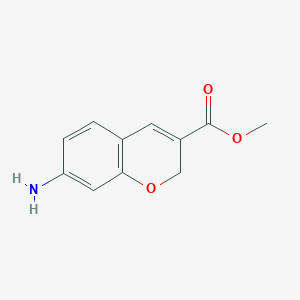
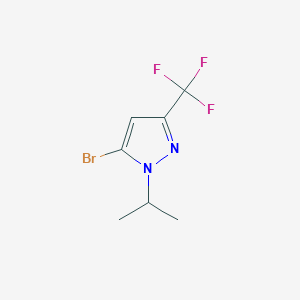
![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
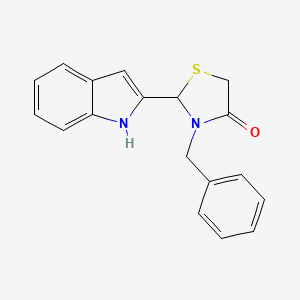
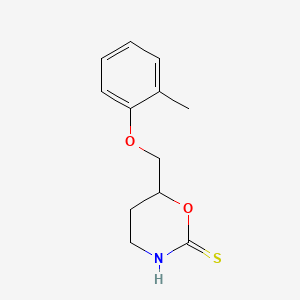
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
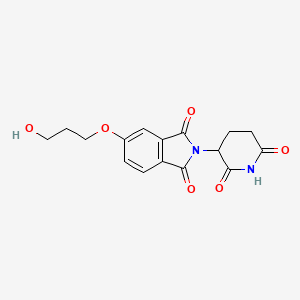
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
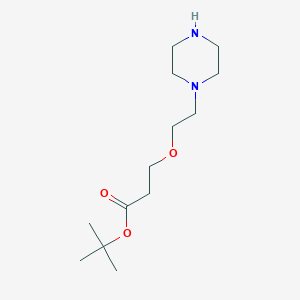

![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
